molecular formula C16H16O4 B6405456 2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid CAS No. 1261925-47-6

2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid

Cat. No.: B6405456
CAS No.: 1261925-47-6
M. Wt: 272.29 g/mol
InChI Key: OVUNJGVJPYQTHD-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid is an organic compound characterized by the presence of two methoxy groups and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-dimethoxybenzoic acid.

    Nitration: The 5-position of the benzoic acid is nitrated using nitric acid in acetic acid, yielding 2,4-dimethoxy-5-nitrobenzoic acid.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Methylation: The amino group is methylated using methyl iodide in the presence of a base like potassium carbonate, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of 2-(2,4-dimethoxyphenyl)-5-methylbenzaldehyde or this compound.

    Reduction: Formation of 2-(2,4-dimethoxyphenyl)-5-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

    2,4-Dimethoxybenzoic acid: Lacks the methyl group at the 5-position.

    2,5-Dimethoxybenzoic acid: Has methoxy groups at the 2 and 5 positions instead of 2 and 4.

    2,4-Dimethoxyphenylacetic acid: Contains an acetic acid group instead of a benzoic acid group.

Uniqueness: 2-(2,4-Dimethoxyphenyl)-5-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-4-6-12(14(8-10)16(17)18)13-7-5-11(19-2)9-15(13)20-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUNJGVJPYQTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690793
Record name 2',4'-Dimethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-47-6
Record name 2',4'-Dimethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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